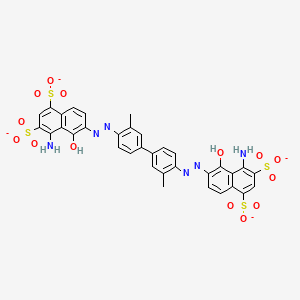
Azovan Blue
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Evans blue(4-) is an organosulfonate oxoanion obtained by deprotonation of the four sulfo groups of 6,6'-{(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[diazene-2,1-diyl]}bis(4-amino-5-hydroxynaphthalene-1,3-disulfonic acid). It is a conjugate base of an Evans blue free acid.
Aplicaciones Científicas De Investigación
Medical Research
Azovan Blue has been utilized in numerous medical studies, particularly in the context of inflammation and vascular permeability. Its ability to bind to serum proteins allows researchers to assess changes in vascular permeability effectively.
- Inflammation Studies : In experiments involving mice, this compound has been injected to measure protein extravasation in response to inflammatory stimuli such as arachidonic acid. The dye's presence indicates increased vascular permeability, providing insights into inflammatory responses and potential therapeutic targets .
- Electroanalytical Techniques : Recent studies have developed nanocomposites of poly this compound for electroanalytical applications. These composites have shown promise in detecting harmful substances like paracetamol and 4-aminophenol in various samples, including artificial urine .
Environmental Studies
This compound has been employed as a tracer in environmental studies due to its stability and visibility. Its application includes:
- Water Quality Assessment : The dye can be used to trace contamination pathways in aquatic systems, helping researchers understand the spread of pollutants and their effects on ecosystems .
- Soil Contamination Studies : this compound has been utilized in assessing the extent of soil contamination by monitoring its movement through different soil layers, providing valuable data for environmental remediation efforts .
Industrial Applications
In addition to its scientific applications, this compound is significant in various industrial sectors:
- Textile Industry : The dye is widely used for coloring fabrics due to its bright hue and durability. It is essential in producing vibrant textiles that meet consumer demands.
- Food Industry : Although less common today due to health concerns regarding azo dyes, this compound has historically been used as a food coloring agent .
Case Study 1: Inflammation Measurement Using this compound
In a study examining the inflammatory response in mice, researchers administered this compound before inducing inflammation with arachidonic acid. The amount of dye extravasated into ear tissue was quantified to measure vascular permeability changes. Results indicated a significant increase in dye levels correlating with inflammation severity, illustrating the utility of this compound as a biomarker for vascular permeability .
Case Study 2: Electroanalytical Application
A recent investigation focused on developing a novel electroanalytical technique using poly this compound nanocomposites for detecting paracetamol and 4-aminophenol. The study demonstrated that the sensor could effectively differentiate between these compounds in complex matrices like tap water and artificial urine, showcasing its potential for clinical diagnostics and environmental monitoring .
Propiedades
Fórmula molecular |
C34H24N6O14S4-4 |
|---|---|
Peso molecular |
868.9 g/mol |
Nombre IUPAC |
4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C34H28N6O14S4/c1-15-11-17(3-7-21(15)37-39-23-9-5-19-25(55(43,44)45)13-27(57(49,50)51)31(35)29(19)33(23)41)18-4-8-22(16(2)12-18)38-40-24-10-6-20-26(56(46,47)48)14-28(58(52,53)54)32(36)30(20)34(24)42/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)/p-4 |
Clave InChI |
COXVTLYNGOIATD-UHFFFAOYSA-J |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])O |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















